3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine
Overview
Description
3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine is a versatile chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with appropriate nucleophiles under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a base like N-methylmorpholine .
Industrial Production Methods: In industrial settings, the production of 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It readily undergoes substitution reactions, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazine derivatives, while substitution can produce a wide range of substituted triazines .
Scientific Research Applications
3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism by which 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. This reactivity is due to the electron-deficient nature of the triazine ring, which facilitates nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar applications, particularly in peptide coupling reactions.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine derivative with comparable reactivity and applications.
Uniqueness: 3,3’-Dimethoxy-5,5’-BI-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazine derivatives. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation .
Properties
IUPAC Name |
3-methoxy-5-(3-methoxy-1,2,4-triazin-5-yl)-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBUZGZTDFPMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=N1)C2=CN=NC(=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307070 | |
Record name | 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42836-87-3 | |
Record name | NSC186767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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